Cas no 35031-51-7 (1-(2,3-dimethylphenyl)hexan-1-one)

1-(2,3-Dimethylphenyl)hexan-1-one is a substituted aromatic ketone characterized by its hexanone backbone and 2,3-dimethylphenyl substituent. This compound is of interest in organic synthesis due to its structural features, which make it a potential intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the dimethylphenyl group enhances steric and electronic properties, influencing reactivity in condensation or substitution reactions. Its well-defined molecular structure allows for precise modifications, making it valuable in research and industrial applications requiring tailored aromatic ketones. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres. Purity and consistency are critical for reproducible results in synthetic workflows.
1-(2,3-dimethylphenyl)hexan-1-one structure
35031-51-7 structure
商品名:1-(2,3-dimethylphenyl)hexan-1-one
CAS番号:35031-51-7
MF:C14H20O
メガワット:204.308004379272
MDL:MFCD20920798
CID:5224325

1-(2,3-dimethylphenyl)hexan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2,3-dimethylphenyl)hexan-1-one
    • MDL: MFCD20920798
    • インチ: 1S/C14H20O/c1-4-5-6-10-14(15)13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3
    • InChIKey: VLDXDEMEFUEGAF-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=CC(C)=C1C)(=O)CCCCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 5

1-(2,3-dimethylphenyl)hexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB435568-1g
1-(2,3-Dimethylphenyl)hexan-1-one; .
35031-51-7
1g
€1338.10 2025-02-13
abcr
AB435568-1 g
1-(2,3-Dimethylphenyl)hexan-1-one
35031-51-7
1g
€635.40 2023-07-18

1-(2,3-dimethylphenyl)hexan-1-one 関連文献

1-(2,3-dimethylphenyl)hexan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 35031-51-7 and Product Name: 1-(2,3-dimethylphenyl)hexan-1-one

The compound with the CAS number 35031-51-7 is a chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. Its systematic name, 1-(2,3-dimethylphenyl)hexan-1-one, provides a detailed insight into its molecular structure, which comprises a hexanone backbone substituted with a dimethylphenyl group at the first carbon position. This unique structural configuration imparts distinct chemical and pharmacological properties, making it a subject of interest for various applications.

In recent years, the study of 1-(2,3-dimethylphenyl)hexan-1-one has been extensively explored in the context of drug discovery and development. The dimethylphenyl moiety, in particular, is known for its ability to interact with biological targets in a manner that can modulate physiological processes. This has led to its investigation as a potential intermediate in the synthesis of novel therapeutic agents. The hexanone portion of the molecule contributes to its lipophilicity, which is a critical factor in determining the compound's bioavailability and distribution within biological systems.

One of the most compelling aspects of 1-(2,3-dimethylphenyl)hexan-1-one is its role in the development of bioactive molecules. Researchers have been particularly interested in its potential as a scaffold for designing compounds that exhibit inhibitory effects on various enzymes and receptors. For instance, studies have suggested that derivatives of this compound may have applications in treating neurological disorders by interacting with neurotransmitter systems. The dimethylphenyl group's ability to engage with aromatic residues in proteins makes it a valuable component in medicinal chemistry.

Moreover, the pharmacokinetic properties of 1-(2,3-dimethylphenyl)hexan-1-one have been subjects of detailed investigation. Its metabolic stability and excretion pathways are crucial factors that determine its efficacy and safety profile. Recent advancements in computational chemistry have allowed researchers to predict these properties with greater accuracy, facilitating the design of more optimized derivatives. This has opened up new avenues for developing drugs that are both potent and well-tolerated by patients.

The synthesis of 1-(2,3-dimethylphenyl)hexan-1-one itself is another area where significant progress has been made. Modern synthetic methodologies have enabled chemists to produce this compound with high yield and purity, which is essential for both research and industrial applications. Techniques such as catalytic hydrogenation and cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently. These advancements have not only streamlined the production process but also made it more sustainable and environmentally friendly.

In the realm of biochemical research, 1-(2,3-dimethylphenyl)hexan-1-one has been used as a tool compound to study enzyme mechanisms and interactions. Its structural features allow it to serve as a substrate or inhibitor for various enzymes, providing insights into their function and regulation. This has been particularly valuable in understanding metabolic pathways and identifying targets for therapeutic intervention. The compound's ability to mimic natural substrates has also made it useful in developing enzyme-based biosensors and diagnostic tools.

The potential applications of 1-(2,3-dimethylphenyl)hexan-1-one extend beyond traditional pharmaceuticals. In agrochemical research, for example, derivatives of this compound have shown promise as growth regulators or pest repellents due to their interaction with biological targets in plants and pests. This dual functionality highlights the versatility of molecular scaffolds like this one and underscores their importance in addressing diverse challenges across multiple sectors.

As our understanding of molecular interactions continues to evolve, so does the utility of compounds like 1-(2,3-dimethylphenyl)hexan-1-one. The integration of machine learning and artificial intelligence into drug discovery has further accelerated the pace at which new derivatives can be designed and tested. These technologies allow researchers to predict the properties and potential biological activities of compounds with unprecedented speed and accuracy, thereby reducing the time required for bringing new drugs to market.

In conclusion, 1-(2,3-dimethylphenyl)hexan-1-one represents a fascinating chemical entity with broad applications in pharmaceuticals, agrochemicals, and biochemical research. Its unique structure and versatile properties make it a valuable scaffold for developing novel bioactive molecules. As research continues to uncover new ways to harness its potential, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human health.

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Amadis Chemical Company Limited
(CAS:35031-51-7)1-(2,3-dimethylphenyl)hexan-1-one
A1158751
清らかである:99%
はかる:1g
価格 ($):793.0